molecular formula C22H16N4O3S2 B5101189 N-{[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]carbamothioyl}-2-nitrobenzamide

N-{[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]carbamothioyl}-2-nitrobenzamide

Cat. No.: B5101189
M. Wt: 448.5 g/mol
InChI Key: NOAWGJQNRJUKCQ-UHFFFAOYSA-N
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Description

N-{[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]carbamothioyl}-2-nitrobenzamide is a complex organic compound that belongs to the class of benzothiazole derivatives

Properties

IUPAC Name

N-[[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]carbamothioyl]-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N4O3S2/c1-13-14(21-23-17-9-3-5-12-19(17)31-21)8-6-10-16(13)24-22(30)25-20(27)15-7-2-4-11-18(15)26(28)29/h2-12H,1H3,(H2,24,25,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOAWGJQNRJUKCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1NC(=S)NC(=O)C2=CC=CC=C2[N+](=O)[O-])C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]carbamothioyl}-2-nitrobenzamide typically involves multiple steps. One common method involves the reaction of 2-aminobenzothiazole with 2-methyl-3-nitrobenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with thiourea to form the final product. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the compound in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-{[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]carbamothioyl}-2-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The benzothiazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

    Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form Schiff bases.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Nitric acid for nitration, halogens (e.g., chlorine, bromine) for halogenation.

    Condensation: Aldehydes or ketones, acidic or basic catalysts.

Major Products Formed

    Reduction: Formation of the corresponding amine derivative.

    Substitution: Formation of nitro or halogenated derivatives.

    Condensation: Formation of Schiff bases or other condensation products.

Scientific Research Applications

N-{[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]carbamothioyl}-2-nitrobenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]carbamothioyl}-2-nitrobenzamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects. In cancer cells, it may inhibit key signaling pathways, resulting in reduced cell proliferation and induction of apoptosis .

Comparison with Similar Compounds

Similar Compounds

  • N-(1,3-benzothiazol-2-yl)-3-nitrobenzamide
  • N-(1,3-benzothiazol-2-yl)-4-methyl-3-nitrobenzamide
  • N-(1,3-benzothiazol-2-yl)-2-chloro-4-nitrobenzamide

Uniqueness

N-{[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]carbamothioyl}-2-nitrobenzamide is unique due to the presence of both the benzothiazole and nitrobenzamide moieties, which confer distinct chemical and biological properties. Its specific substitution pattern also allows for unique interactions with biological targets, making it a valuable compound for further research and development .

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